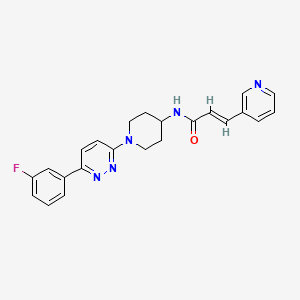

(E)-N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(pyridin-3-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-3-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN5O/c24-19-5-1-4-18(15-19)21-7-8-22(28-27-21)29-13-10-20(11-14-29)26-23(30)9-6-17-3-2-12-25-16-17/h1-9,12,15-16,20H,10-11,13-14H2,(H,26,30)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXPAQGUDZEAMI-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C=CC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1NC(=O)/C=C/C2=CN=CC=C2)C3=NN=C(C=C3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(pyridin-3-yl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Weight: 312.37 g/mol

Key Functional Groups:

- Pyridazine ring

- Piperidine ring

- Fluorophenyl group

- Acrylamide moiety

The biological activity of (E)-N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(pyridin-3-yl)acrylamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may function as an inhibitor or modulator of these targets, leading to altered cellular responses.

Potential Targets:

- Kinases: The compound may inhibit specific kinases involved in cell proliferation and survival.

- Receptors: It could interact with various receptors, potentially influencing neurotransmission or inflammatory responses.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity:

Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, it may act on pathways regulated by receptor tyrosine kinases (RTKs) or mitogen-activated protein kinases (MAPKs).

Anti-inflammatory Effects:

The compound may also exhibit anti-inflammatory properties, potentially through modulation of cytokine production or inhibition of inflammatory mediators.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (E)-N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(pyridin-3-yl)acrylamide.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects in various diseases, particularly cancer and inflammatory conditions.

Anticancer Properties

Research indicates that the compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, especially in tumors with BRCA mutations. Studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against PARP, making them potential candidates for cancer therapy.

Anti-inflammatory Activity

In addition to its anticancer potential, this compound may possess anti-inflammatory properties. Compounds with similar structures have shown significant anti-inflammatory effects in various animal models, suggesting that this compound could be beneficial in treating inflammatory diseases.

Neuropharmacology

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate that it may modulate receptor activity, influencing neurological functions.

Biochemical Assays

The compound serves as a valuable tool in biochemical assays aimed at investigating interactions with biological targets. Its unique structure allows researchers to explore various reaction mechanisms and pathways.

Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of (E)-N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(pyridin-3-yl)acrylamide:

| Compound Name | Structural Differences | Potential Applications |

|---|---|---|

| N-{1-[6-(3-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide | Chlorine instead of Fluorine | Anticancer |

| N-{1-[6-(3-bromophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide | Bromine instead of Fluorine | Anticancer |

| N-{1-[6-(3-methylphenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide | Methyl group instead of Fluorine | Anti-inflammatory |

Research findings suggest that while many compounds exhibit anticancer properties, those containing the fluorophenyl group may demonstrate enhanced efficacy due to increased stability and receptor affinity.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxicity of (E)-N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(pyridin-3-yl)acrylamide against various cancer cell lines. Results indicated significant apoptosis induction compared to standard chemotherapy agents like bleomycin.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the compound's effects on neurotransmitter receptors in animal models of neurodegeneration. The results suggested that it could modulate receptor activity, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural Comparisons

Key Observations :

- Fluorine vs. Chlorine : The 3-fluorophenyl group in the target compound may offer better metabolic stability and membrane permeability compared to chlorine-containing analogs (e.g., compound 13m or the 2-chlorophenyl derivative ).

- Core Heterocycles : Pyridazine (target) vs. imidazo[4,5-b]pyridine (13m) or pyrido[1,2-a]pyrimidine (). Pyridazine’s smaller size may enhance binding to flat enzymatic pockets, while bulkier cores (e.g., imidazo[4,5-b]pyridine) could restrict bioavailability .

Pharmacokinetic and Physicochemical Properties

Notes:

- Cyano-containing compounds (, m) exhibit higher polarity but may face stability issues under reducing conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(pyridin-3-yl)acrylamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation of pyridazine and piperidine precursors under reflux with a base catalyst (e.g., piperidine) in ethanol. For example, a similar acrylamide derivative was synthesized by refluxing intermediates with aldehydes, followed by precipitation and recrystallization . Key parameters to optimize include reaction time (monitored via TLC), solvent polarity, and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity products.

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR (e.g., in DMSO-) to confirm the E-configuration of the acrylamide moiety and verify substituent positions on the pyridazine and piperidine rings. Peaks for aromatic protons and coupling constants (e.g., ) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, with expected [M+1] peaks .

- Elemental Analysis : Confirm empirical formulas (e.g., C, H, N content) to rule out solvent or impurity residues .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data for this compound across different assays?

- Methodological Answer :

- Assay Validation : Cross-check activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) to rule out false positives/negatives. For example, fluorophenyl and pyridinyl groups may exhibit fluorescence interference in certain assays, requiring quenching controls .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., trifluoromethyl or piperazinyl derivatives) to identify functional group contributions. Computational docking studies can predict binding modes and rationalize activity variations .

- Batch Consistency : Ensure synthetic reproducibility by verifying purity (HPLC ≥98%) and characterizing each batch with NMR/MS .

Q. What strategies are recommended for analyzing the supramolecular interactions of this compound in crystalline or solution states?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing motifs (e.g., hydrogen bonds between acrylamide carbonyl and pyridinyl N-atoms) to understand stability and polymorphism. Database surveys (e.g., Cambridge Structural Database) can identify similar pyridinium salts or co-crystals .

- Solution-State Studies : Use UV-Vis or fluorescence spectroscopy to monitor protonation states (e.g., pyridine ring nitrogen) under varying pH conditions. Dynamic light scattering (DLS) can assess aggregation behavior in aqueous buffers .

Q. How can computational modeling enhance the design of analogs with improved metabolic stability?

- Methodological Answer :

- Lipophilicity Optimization : Predict logP values to balance solubility and membrane permeability. Trifluoromethyl groups, as seen in related compounds, enhance metabolic stability by reducing oxidative degradation .

- Metabolite Prediction : Use in silico tools (e.g., MetaSite) to identify vulnerable sites (e.g., acrylamide double bonds) and guide structural modifications (e.g., cyclization or fluorination) .

- Docking Simulations : Map interactions with cytochrome P450 enzymes to predict clearance rates and prioritize analogs with lower metabolic liability .

Experimental Design Considerations

Q. What frameworks guide the integration of this compound into a mechanistic study of kinase inhibition?

- Methodological Answer :

- Kinase Panel Screening : Test against a broad kinase panel (e.g., 100+ kinases) to identify selectivity profiles. Use ATP-competitive assays with P-ATP to quantify inhibition.

- Cellular Context : Validate target engagement in cell lines expressing wild-type vs. mutant kinases. For example, pyridazine derivatives often target PI3K/AKT pathways, requiring phospho-specific Western blotting .

- Negative Controls : Include structurally related inactive analogs (e.g., saturated acrylamide derivatives) to confirm activity is mechanism-driven .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.